molecular formula C7H6F5NO2S B12859961 2-Amino-5-(pentafluorothio)benzoic acid CAS No. 666832-87-7

2-Amino-5-(pentafluorothio)benzoic acid

Katalognummer: B12859961
CAS-Nummer: 666832-87-7
Molekulargewicht: 263.19 g/mol
InChI-Schlüssel: DFHCZVVWCSOMKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(pentafluorothio)benzoic acid is a chemical compound with the molecular formula C7H4F5NO2S It is characterized by the presence of an amino group at the second position and a pentafluorothio group at the fifth position on a benzoic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(pentafluorothio)benzoic acid typically involves the introduction of the pentafluorothio group onto a benzoic acid derivative. One common method involves the reaction of 2-amino-5-bromobenzoic acid with pentafluorothio anion under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(pentafluorothio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pentafluorothio group can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amino derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(pentafluorothio)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-(pentafluorothio)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentafluorothio group can participate in unique interactions due to its electron-withdrawing nature. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-5-(pentafluorosulfur)benzoic acid

Comparison

2-Amino-5-(pentafluorothio)benzoic acid is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly useful in applications where strong electron-withdrawing effects are desired .

Eigenschaften

CAS-Nummer

666832-87-7

Molekularformel

C7H6F5NO2S

Molekulargewicht

263.19 g/mol

IUPAC-Name

2-amino-5-(pentafluoro-λ6-sulfanyl)benzoic acid

InChI

InChI=1S/C7H6F5NO2S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3H,13H2,(H,14,15)

InChI-Schlüssel

DFHCZVVWCSOMKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.